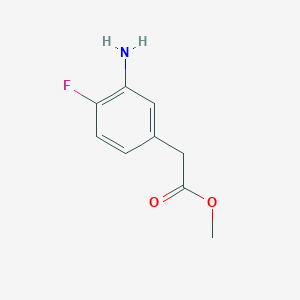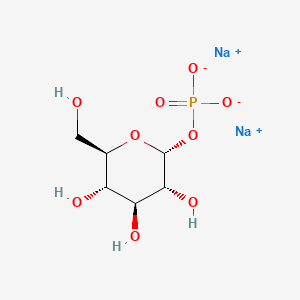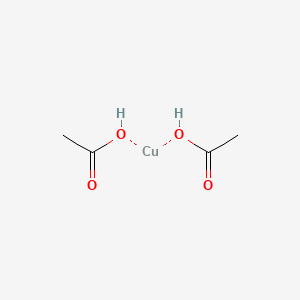
Copper(II) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(C₂H₃O₂)₂. It is a dark green crystalline solid that has been used since ancient times as a fungicide and green pigment. Today, it is widely utilized as a reagent in the synthesis of various inorganic and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods. One common method involves reacting metallic copper with acetic acid in the presence of air. Initially, copper reacts with acetic acid to form copper(I) acetate, which is then oxidized by oxygen in the air to form this compound: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Anhydrous this compound can be produced by heating the monohydrate form at 100°C in a vacuum. Another method involves heating or refluxing the monohydrate at 90°C and then washing the insoluble product with diethyl ether .
Chemical Reactions Analysis
Types of Reactions: Copper(II) acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: It can be reduced to copper(I) acetate by heating with copper metal.
Substitution: this compound can participate in substitution reactions, such as the formation of copper(II) acetylides with terminal alkynes.
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Copper(I) acetate
Substitution: Copper(II) acetylides
Scientific Research Applications
Copper(II) acetate is used in a variety of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions, such as the Eglinton coupling and cyclopropanation reactions.
Biology: It is used in biochemical applications, including DNA extraction.
Industry: It is used in pigments, textile dyeing, and as an antioxidant and stabilizer in food-grade polymers.
Mechanism of Action
Copper(II) acetate exerts its effects through various mechanisms:
Oxidation: It acts as an oxidizing agent, facilitating the transfer of electrons in chemical reactions.
Catalysis: It promotes the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Molecular Targets and Pathways: this compound can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Copper(I) acetate: Unlike copper(II) acetate, copper(I) acetate is colorless and diamagnetic.
Copper(II) acetylacetonate: This compound is used as a catalyst in various organic reactions.
Copper(II) sulfate: Another copper(II) compound, commonly used as a fungicide and in electroplating.
Uniqueness: this compound is unique due to its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H8CuO4 |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
acetic acid;copper |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
KTALHGBASZYOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


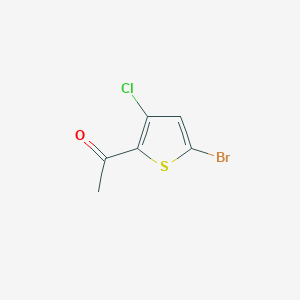
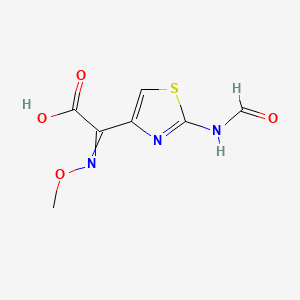
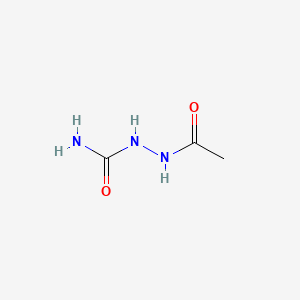
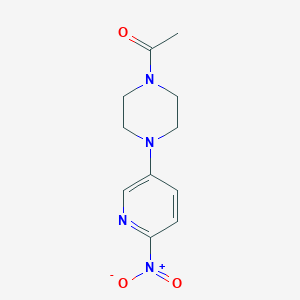
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
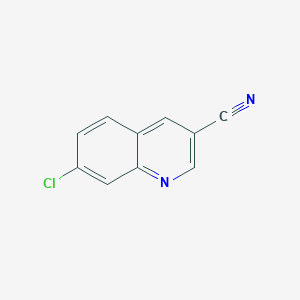
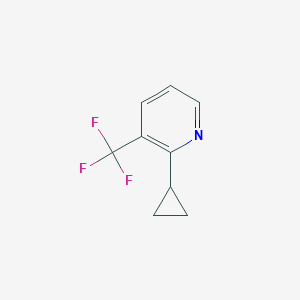
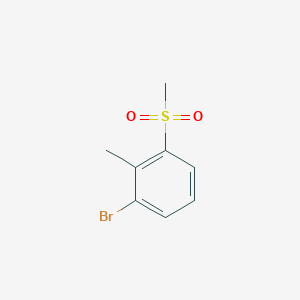
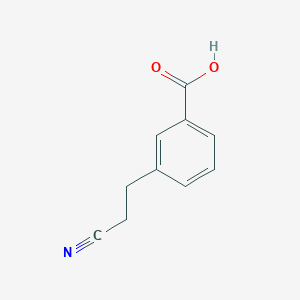
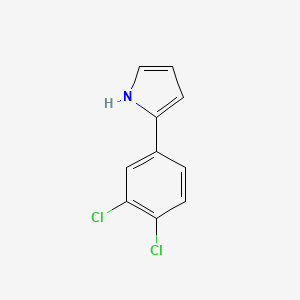
![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)

